molecular formula C19H19N3OS B2706621 1-Phenethyl-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea CAS No. 1795362-06-9

1-Phenethyl-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea

Cat. No.: B2706621
CAS No.: 1795362-06-9
M. Wt: 337.44
InChI Key: VWGDMBPQJOUBAI-UHFFFAOYSA-N
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Description

1-Phenethyl-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea is a complex organic compound that features a unique combination of phenethyl, thiophene, and pyridine moieties

Preparation Methods

The synthesis of 1-Phenethyl-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine-Thiophene Intermediate: This step involves the coupling of a thiophene derivative with a pyridine derivative under specific conditions, often using a palladium-catalyzed cross-coupling reaction.

    Introduction of the Phenethyl Group: The intermediate is then reacted with a phenethylamine derivative to introduce the phenethyl group.

    Formation of the Urea Linkage: Finally, the compound is treated with an isocyanate to form the urea linkage, resulting in the final product.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and high-throughput screening techniques.

Chemical Reactions Analysis

1-Phenethyl-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones under specific conditions.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA), reducing agents like palladium on carbon (Pd/C), and halogenating agents like bromine (Br2).

Scientific Research Applications

1-Phenethyl-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Material Science: Due to its unique structure, it is explored for use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Research: It is used in studies investigating its effects on various biological pathways and its potential as a bioactive molecule.

Mechanism of Action

The mechanism of action of 1-Phenethyl-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea involves its interaction with specific molecular targets. The phenethyl group may facilitate binding to certain receptors, while the thiophene and pyridine moieties can interact with different enzymes or proteins. The urea linkage may also play a role in stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

1-Phenethyl-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea can be compared with other similar compounds, such as:

    1-Phenethyl-3-(pyridin-3-yl)urea: Lacks the thiophene moiety, which may result in different biological activity and chemical properties.

    1-Phenethyl-3-((5-(furan-3-yl)pyridin-3-yl)methyl)urea: Contains a furan ring instead of a thiophene ring, which can affect its electronic properties and reactivity.

    1-Phenethyl-3-((5-(benzothiophen-3-yl)pyridin-3-yl)methyl)urea: Features a benzothiophene ring, potentially altering its binding affinity and pharmacokinetics.

Properties

IUPAC Name

1-(2-phenylethyl)-3-[(5-thiophen-3-ylpyridin-3-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3OS/c23-19(21-8-6-15-4-2-1-3-5-15)22-12-16-10-18(13-20-11-16)17-7-9-24-14-17/h1-5,7,9-11,13-14H,6,8,12H2,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWGDMBPQJOUBAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)NCC2=CC(=CN=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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